molecular formula C17H20FN5O B2427184 3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1797718-49-0

3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2427184
CAS No.: 1797718-49-0
M. Wt: 329.379
InChI Key: FAWFUTYVJADMBD-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a fluorine atom, a pyrrolidine ring, and a pyridazine ring

Preparation Methods

The synthesis of 3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The synthetic route typically includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Amidation: The final step involves the formation of the amide bond between the fluorinated intermediate and the benzoyl chloride derivative.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyridazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: Researchers use this compound to investigate the structure-activity relationships and optimize the pharmacokinetic properties of related molecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide include:

    3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide: This compound differs by having a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.

    3-methyl-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide: The presence of a methyl group instead of a fluorine atom alters the compound’s hydrophobicity and steric interactions.

    3-hydroxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide: The hydroxyl group introduces hydrogen bonding capabilities, influencing the compound’s solubility and biological activity.

The uniqueness of this compound lies in its fluorine atom, which provides distinct electronic and steric properties that enhance its interaction with biological targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

3-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-16-11-15(12-21-22-16)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWFUTYVJADMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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